molecular formula C12H20N4O2 B2996417 Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate CAS No. 2173998-88-2

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B2996417
CAS No.: 2173998-88-2
M. Wt: 252.318
InChI Key: CKRVWYJQJKYDHU-ZJUUUORDSA-N
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Description

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a pyrazolyl group attached to a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the pyrazolyl group through a nucleophilic substitution reaction. The tert-butyl group is then introduced via a tert-butyl esterification reaction. The final product is purified using techniques such as silica gel column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino and pyrazolyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(tert-butyldimethylsilyloxy)pyrrolidine-1-carboxylate

Uniqueness

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of both amino and pyrazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-pyrazol-1-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-7-9(13)10(8-15)16-6-4-5-14-16/h4-6,9-10H,7-8,13H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRVWYJQJKYDHU-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N2C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N2C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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